3-Nitro-4-((tetrahydrofuran-2-yl)methoxy)aniline
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Overview
Description
3-Nitro-4-((tetrahydrofuran-2-yl)methoxy)aniline is an organic compound that features a nitro group, an aniline moiety, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-((tetrahydrofuran-2-yl)methoxy)aniline typically involves the nitration of 4-((tetrahydrofuran-2-yl)methoxy)aniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with temperature control systems to maintain the reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-((tetrahydrofuran-2-yl)methoxy)aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: 3-Amino-4-((tetrahydrofuran-2-yl)methoxy)aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Nitro-4-((tetrahydrofuran-2-yl)methoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Nitro-4-((tetrahydrofuran-2-yl)methoxy)aniline depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitroaniline: Similar structure but lacks the tetrahydrofuran moiety.
3-Nitroaniline: Similar structure but lacks the tetrahydrofuran moiety.
4-((Tetrahydrofuran-2-yl)methoxy)aniline: Similar structure but lacks the nitro group.
Uniqueness
3-Nitro-4-((tetrahydrofuran-2-yl)methoxy)aniline is unique due to the presence of both the nitro group and the tetrahydrofuran moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
106309-93-7 |
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Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
3-nitro-4-(oxolan-2-ylmethoxy)aniline |
InChI |
InChI=1S/C11H14N2O4/c12-8-3-4-11(10(6-8)13(14)15)17-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7,12H2 |
InChI Key |
IKGDJWMKIPJYLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COC2=C(C=C(C=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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